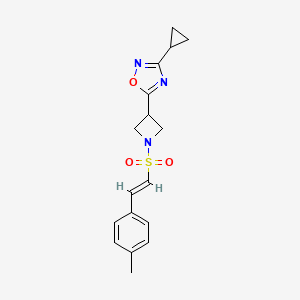

(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

This compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. Its structure features a cyclopropyl substituent at position 3 and a sulfonylated azetidine ring at position 5, further modified with a 4-methylstyryl group.

Properties

IUPAC Name |

3-cyclopropyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-12-2-4-13(5-3-12)8-9-24(21,22)20-10-15(11-20)17-18-16(19-23-17)14-6-7-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBVLVPRJGVOJJ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This document reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl group : Contributes to its unique pharmacological properties.

- Azetidine ring : Enhances interaction with biological targets.

- Oxadiazole moiety : Known for diverse biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

- Bactericidal Effects : The compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). This is attributed to the presence of the oxadiazole ring, which enhances membrane permeability and disrupts bacterial cell wall synthesis .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values suggest potent activity compared to standard chemotherapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : The oxadiazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Disruption of Cellular Membranes : The lipophilicity of the cyclopropyl group enhances membrane penetration, leading to cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways, leading to increased cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Chawla et al., various oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that the introduction of sulfonyl groups significantly enhanced the antibacterial properties of the compounds. Notably, this compound was among the most effective against resistant strains .

Case Study 2: Cytotoxicity Profile

Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. Results showed that it not only inhibited cell growth but also enhanced apoptosis markers in treated cells. This suggests potential for development into a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

3-Cyclopropyl-5-(1H-1,2,4-Triazole-3-Yl)-1,2,4-Oxadiazole (8c)

Structural Differences :

- Core Modification : Replaces the sulfonylazetidine group with a 1,2,4-triazole moiety.

- Substituents : Retains the cyclopropyl group at position 3 but lacks the 4-methylstyryl sulfonyl chain.

Hypothetical Implications :

(E)-3-Methyl-5-(1-((4-Methylstyryl)Sulfonyl)Azetidin-3-Yl)-1,2,4-Oxadiazole

Structural Differences :

- Substituent Variation : Replaces the cyclopropyl group with a methyl group at position 3.

- Shared Features : Retains the (E)-4-methylstyryl sulfonylazetidine moiety.

Available Data :

- Limited experimental details are provided in the evidence, but the structural similarity suggests comparable synthetic routes to the target compound.

Hypothetical Implications :

Sulfonamide-Containing Heterocycles (General Comparison)

and highlight synthetic strategies for sulfonamide-azetidine hybrids (e.g., azetidin-2-one derivatives) and sulfur-containing pyrazoles. While these lack direct structural overlap, they provide context for:

- Sulfonylation Efficiency: The sulfonylazetidine group in the target compound likely requires controlled reaction conditions to avoid ring-opening or side reactions, a challenge noted in azetidine chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- The synthesis typically involves cyclization reactions starting from amidoxime precursors. For example, reacting a hydrazide derivative with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions (e.g., phosphorus oxychloride or thionyl chloride) to form the oxadiazole ring .

- Key optimization strategies:

- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.

- Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonating agents to ensure complete azetidine sulfonylation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the styryl group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns.

- Crystallography :

- Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve 3D geometry and bond angles .

- ORTEP-3 for visualizing thermal ellipsoids and assessing crystallographic disorder .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC measurements using ATP/NADH-coupled systems) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers address challenges in resolving crystallographic disorder within the azetidine or oxadiazole moieties during X-ray structure determination?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to enhance data quality.

- Refinement strategies :

- Apply SHELXL's PART and SIMU instructions to model disorder in the azetidine ring .

- Use TWIN commands for handling twinned crystals, common in sulfonamide-containing compounds .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies are effective in resolving contradictory data between computational binding predictions and experimental IC values in kinase inhibition studies?

- Methodological Answer :

- Validation steps :

Molecular Dynamics (MD) simulations : Assess binding pocket flexibility (e.g., 100-ns simulations in GROMACS).

Mutagenesis : Validate key residues (e.g., ATP-binding site mutations) to confirm docking predictions .

Assay conditions : Re-evaluate buffer pH, DMSO concentration (<1%), and ATP levels to ensure physiological relevance .

Q. What novel catalytic systems or protecting group strategies can improve regioselectivity in the formation of the oxadiazole ring during multistep synthesis?

- Methodological Answer :

- Catalytic systems :

- Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to enhance cyclization efficiency in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 6–8 hours) while maintaining >85% yield .

- Protecting groups :

- Boc protection : Temporarily shield azetidine amines during sulfonylation to prevent side reactions .

- TEMPO-mediated oxidation : Stabilize reactive intermediates in the oxadiazole-forming step .

Data Contradiction Analysis

- Example : Discrepancies in reported antimicrobial activity across studies may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) for cross-study comparisons.

- Solubility issues : Optimize DMSO/PBS ratios to prevent compound precipitation in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.